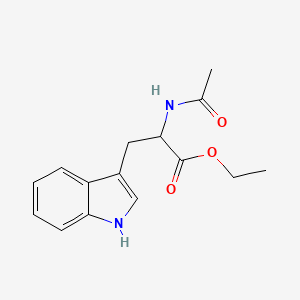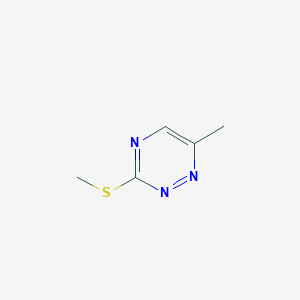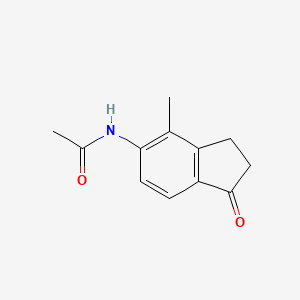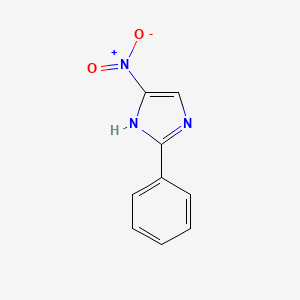
4-Ethoxyacridine
Descripción general
Descripción
4-Ethoxyacridine is a derivative of acridine . Acridine derivatives are known for their broad range of pharmaceutical properties .
Synthesis Analysis
The synthesis of 4-Ethoxyacridine involves the condensation of corresponding N-arylanthranilic acid with phosphorus oxychloride . The cocrystallization of active pharmaceutical ingredient naproxen with some acridines (acridine, 9-aminoacridine, 6,9-diamino-2-ethoxyacridine) has been explored .Chemical Reactions Analysis
The cocrystallization of active pharmaceutical ingredient naproxen with some acridines (acridine, 9-aminoacridine, 6,9-diamino-2-ethoxyacridine) has been explored . The reaction is driven by the mechanical action of grinding assisted by a few drops of solvent to facilitate and improve the reaction .Aplicaciones Científicas De Investigación
Antimicrobial Properties
4-Ethoxyacridine and its derivatives have been studied for their antimicrobial properties. For instance, the synthesis of certain 4-substituted-N1-2-pyridylsulfanilamide derivatives, which included 2-amino-4-ethoxycarbonylpyridine as a starting material, demonstrated varying extents of antimicrobial activity, particularly against B. subtilis (El-Salam & Mohamed, 2005).
Antitumor Potential
The potential of 4-Ethoxyacridine derivatives as antitumor agents has been explored. Research on compounds like 9-aminoacridines, which bear similarities to 4-Ethoxyacridine, has shown activity in various biological systems and implications for treating leukemia and other malignancies. This includes studies on the interaction of these compounds with DNA and their effects on the DNA's structure and function (Sinha et al., 1976).
DNA Interaction and Stability
4-Ethoxyacridine derivatives have been shown to interact with DNA. This interaction includes binding and potentially altering the structure of DNA, which is significant in understanding the biochemical pathways in which these compounds could be effective. For example, the binding energies and groove preferences of acridine antitumor agents, including those similar to 4-Ethoxyacridine, have been studied to understand their interaction with nucleic acids (Crenshaw et al., 1995).
Solar Cell Applications
In a different vein, 4-Ethoxyacridine derivatives have been studied for their potential applications in solar cells. For instance, 4-Ethoxy-2-methylpyridine, a compound related to 4-Ethoxyacridine, was added to the electrolyte of dye-sensitized solar cells, affecting their performance and offering insights into solar energy conversion (Yin et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethoxyacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-17-14-9-5-7-12-10-11-6-3-4-8-13(11)16-15(12)14/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFLWOPLBLCLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=CC3=CC=CC=C3N=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50786721 | |
| Record name | 4-Ethoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50786721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxyacridine | |
CAS RN |
428848-28-6 | |
| Record name | 4-Ethoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50786721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



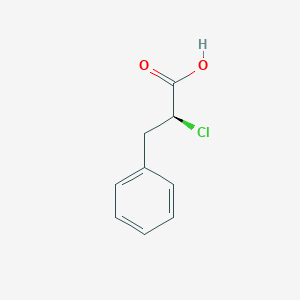





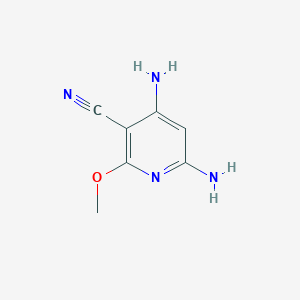
![3-Bromo-7-methylimidazo[1,2-C]pyrimidine](/img/structure/B3352142.png)
